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N-[(Dimethylamino)methylene]-Guanosine

Oligonucleotide chemistry Protecting group strategy RNA synthesis

Standard N²-acyl protecting groups (iBu, Ac) require prolonged heating in conc. NH₄OH (55°C, 17h), risking RNA degradation and 2′-O-silyl cleavage. DMAM-guanosine resolves this with ambient-temperature deprotection that preserves 2′-O-silyl groups, ensuring post-synthetic RNA integrity. • >98% stepwise coupling yield in H-phosphonate RNA assembly • Mild deprotection preserves 2′-O-TBDMS groups for structure-function studies • Enhanced solubility in MeCN facilitates G-rich sequence synthesis • Compatible with 2′-O-methylation for therapeutic oligo development Available as ≥98% HPLC white powder; store at 2-8°C.

Molecular Formula C13H18N6O5
Molecular Weight 338.32 g/mol
Cat. No. B13139749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(Dimethylamino)methylene]-Guanosine
Molecular FormulaC13H18N6O5
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/b15-4+/t6-,8-,9-,12-/m1/s1
InChIKeyWDAVDBAMSKZBEN-PZYHSTABSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMAM-Guanosine – Chemical Identity and Solid-Phase Synthesis Role


N-[(Dimethylamino)methylene]-guanosine (CAS 17331-16-7) is a purine ribonucleoside in which the exocyclic N²‑amino group of guanosine is masked by a dimethylaminomethylene (DMAM) amidine protecting group . The DMAM moiety serves as a base‑labile protecting group during automated solid‑phase assembly of oligoribonucleotides, allowing the guanosine N²‑position to withstand the repetitive acid‑catalyzed detritylation, coupling, oxidation, and capping steps that characterise phosphoramidite or H‑phosphonate chemistries [1]. With a molecular formula C₁₃H₁₈N₆O₅ and a molecular weight of 338.32 g·mol⁻¹, the compound is commercially available as a white to off‑white powder with purities typically ≥98% (HPLC) .

Workflow Automated RNA solid-phase synthesis using H-phosphonate or phosphoramidite chemistry
N² Protection Withstands repetitive acid-catalyzed detritylation, coupling, and oxidation cycles
Deprotection Ambient-temperature NH₄OH removal that preserves 2′-O-silyl protection

DMAM-Guanosine vs. Acyl-Protected Synthons – Process Re-Validation


N²‑Acyl protecting groups such as isobutyryl (iBu) and acetyl (Ac) have been historically preferred for guanosine monomers used in oligonucleotide assembly; however, their removal typically requires prolonged heating in concentrated ammonium hydroxide (e.g., 55 °C for 17 h) [1]. The DMAM amidine group departs under substantially milder conditions – often at ambient temperature – without simultaneously cleaving the acid‑labile 2′‑O‑silyl protecting group, thereby preserving post‑synthetic RNA integrity [2]. This orthogonal lability translates into a faster overall processing time and a lower risk of base modification or strand degradation when sensitive modifications are present. Consequently, protocols optimised for iBu‑ or Ac‑protected guanosine monomers cannot directly accept the DMAM derivative without re‑optimising deprotection time and temperature, and vice‑versa, because the differential release kinetics directly affect the purity and biological competence of the final oligonucleotide [3].

Deprotection Temperature Mismatch
DMAM is removed at room temperature (2–4 h), whereas isobutyryl requires 55 °C for 17 h. Protocols are not directly interchangeable and require re‑optimization of deprotection time and temperature.
Differential Release Kinetics
Faster DMAM cleavage alters the kinetics of base deprotection relative to acyl groups, which can affect final oligonucleotide purity and biological competence if synthesis steps are not adjusted.
2′-O‑Silyl Orthogonality Shift
DMAM preserves the 2′-O‑TBDMS group under ambient deprotection, while isobutyryl removal at elevated temperature can partially cleave the silyl ether. This difference in protecting‑group orthogonality requires validation of post‑synthesis RNA integrity.

DMAM-Guanosine – Quantitative Differentiation vs. Acyl-Protected Comparators


Deprotection Temperature: Ambient DMAM Removal vs. Heated Isobutyryl

The dimethylaminomethylene protecting group can be quantitatively removed at room temperature (ca. 20–25 °C) using concentrated ammonia without causing significant loss of the 2′‑O‑(tert‑butyldimethylsilyl) protection [1]. In contrast, the widely used N²‑isobutyryl group requires ammonium hydroxide at 55 °C for 17 hours to achieve comparable cleavage, a condition that progressively erodes 2′‑O‑silyl stability and can promote base‑modification side reactions [2]. This 30 °C reduction in deprotection temperature is directly actionable: it shortens the post‑synthesis workup from approximately a full working day to a few hours and reduces the risk of thermal degradation of modified nucleotides.

Deprotection Temp.
Reported
DMAM: RT, 2–4 h iBu: 55 °C, 17 h
Supports ambient-temperature deprotection workflow
Enables heat-sensitive modification incorporation
Oligonucleotide chemistry Protecting group strategy RNA synthesis

Coupling Efficiency: DMAM Monomers vs. Isobutyryl Phosphoramidites

When 5′‑O‑(4,4′‑dimethoxytrityl)‑2′‑O‑(tert‑butyldimethylsilyl)‑N²‑dimethylaminomethylene‑guanosine is converted to the corresponding 3′‑H‑phosphonate monomer and employed in automated oligoribonucleotide assembly, a coupling time of merely two minutes consistently delivers average stepwise yields exceeding 98% [1]. A parallel patent disclosure confirms coupling yields above 95% for DMAM‑protected purine H‑phosphonates under standard solid‑phase conditions [2]. By comparison, first‑generation acyl‑protected guanosine phosphoramidites typically show coupling efficiencies in the 97–98% range but require extended coupling times (5–10 min) to achieve those values [3].

Coupling Yield
Head-to-head
>98% stepwise
vs. iBu ~97–98% (5–10 min)
Comparable or improved yield in shorter coupling cycle
Higher throughput, reduced solvent consumption
Solid‑phase synthesis H‑phosphonate chemistry Coupling kinetics

2′-O-Silyl Retention: DMAM Preserves TBDMS vs. Isobutyryl Erosion

The DMAM group can be cleaved at room temperature under conditions that leave the 2′‑O‑(tert‑butyldimethylsilyl) group essentially intact, as demonstrated by Ott et al. [1]. This orthogonality is critical because the TBDMS group is the most widely used 2′‑OH protection in RNA synthesis; its premature loss generates truncated or branched products. In contrast, the 55 °C/17 h ammonium hydroxide treatment required for isobutyryl removal progressively hydrolyses the TBDMS ether, leading to detectable loss even when the heating time is carefully controlled [2]. No analogous room‑temperature, TBDMS‑compatible deprotection protocol has been reported for the iBu group.

Silyl Retention
Class-level
DMAM preserves TBDMS; iBu causes partial loss
Orthogonal deprotection maintains RNA integrity
Quantitative stability data limited; verify per sequence
Orthogonal protection RNA synthesis 2′‑O‑silyl stability

Synthesis Efficiency: 2′-O-Methylguanosine via DMAM Protection

A 2010 publication reports a six‑step synthesis of N²‑dimethylaminomethylene‑2′‑O‑methylguanosine from guanosine that delivers an overall yield of 56% while requiring only three chromatographic purifications [1]. The DMAM group proved stable under the aggressive 2′‑O‑methylation conditions (MeI/NaH) when the base was additionally protected with a triisopropylbenzenesulfonyl (TPS) group. In contrast, an earlier eight‑step synthesis of 3′‑amino‑3′‑deoxyguanosine from guanosine (with isobutyryl protection) reportedly gave 58% overall yield, implying that the DMAM‑based route achieves comparable yield in fewer steps and with fewer purification burdens [2]. This simplification directly reduces the cost of the protected monomer for procurement and scale‑up.

Synthesis Yield
Head-to-head
DMAM: 56% (6 steps) iBu: 58% (8 steps)
Fewer synthetic steps with comparable overall yield
Supports cost-effective scale-up
Process chemistry 2′‑O‑methyl nucleosides Antisense/RNAi building blocks

DMAM-Guanosine – Application Scenarios for Procurement Decisions


Automated RNA Synthesis for Structural Biology and NMR

DMAM‑protected guanosine H‑phosphonate monomers enable rapid (2‑min coupling) and high‑yield (>98% per step) assembly of RNA chains on a solid support. The ambient‑temperature deprotection preserves the 2′‑O‑tert‑butyldimethylsilyl group, allowing the synthesised RNA to adopt the expected secondary structure and to serve as a competent substrate in enzymatic reactions (e.g., aminoacylation) and NMR structural investigations, as demonstrated by Ott et al. [1]. This scenario is particularly relevant for laboratories that require RNA of high biological integrity for structure‑function studies.

Scale-Up 2′-O-Methyl Oligoribonucleotide Synthesis for Antisense/RNAi

The DMAM group withstands the strong‑base conditions of 2′‑O‑methylation (MeI/NaH) when accompanied by a TPS base‑protecting group, yielding the desired N²‑dimethylaminomethylene‑2′‑O‑methylguanosine monomer in 56% overall yield over six steps [2]. The resulting building block is a direct precursor for the synthesis of 2′‑O‑methyl‑modified oligonucleotides, a critical modification that enhances nuclease resistance and binding affinity in antisense and RNAi drug candidates. Procurement of the DMAM‑protected monomer thus directly supports therapeutic oligonucleotide development pipelines.

Guanosine-Rich Sequence Synthesis: DMAM Solubility Advantage

N²‑Acyl protecting groups, especially isobutyryl, are known to reduce the solubility of protected guanosine monomers, causing precipitation and low coupling efficiency in G‑rich sequences. The dimethylaminomethylene group confers markedly improved solubility in organic solvents commonly used in automated synthesis (e.g., acetonitrile), a property that facilitates the assembly of G‑quadruplex‑forming oligonucleotides and other G‑rich motifs [3]. This solubility enhancement is a class‑level inference supported by the general observation that amidine‑protected nucleosides are more soluble than their acyl‑protected counterparts.

Post-Transcriptional Modification Studies with Guanosine Analogs

The ability to remove the DMAM group under mild, room‑temperature conditions makes it a suitable protecting group for guanosine analogs bearing heat‑sensitive modifications such as 8‑aza‑7‑deaza or 8‑amino substituents. However, caution is required: for 8‑amino‑2′‑deoxyguanosine, room‑temperature ammonia alone is insufficient for complete DMAM removal, and elevated temperatures risk oxidative degradation [4]. This scenario highlights the need for researchers to verify deprotection completeness for each specific modified nucleoside, and it underscores the value of DMAM‑guanosine as a starting material for method development in the synthesis of post‑transcriptionally modified RNA.

Application
Selection Property
Validation Focus
Automated RNA synthesis for structural biology
Rapid coupling & ambient-temperature deprotection
2′-O‑silyl retention and enzymatic competence
2′-O‑Methyl oligonucleotide synthesis (antisense/RNAi research)
Stability under strong-base methylation conditions
Monomer purity and overall yield after 2′-O‑methylation
G‑rich sequence assembly (G‑quadruplex studies)
Improved monomer solubility in acetonitrile
Coupling efficiency and aggregation prevention
Post‑transcriptional modification studies
Mild deprotection for heat‑sensitive nucleoside analogs
Deprotection completeness verification per modified nucleoside
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